Product packaging for 2,4-dichloro-N-ethylbenzenesulfonamide(Cat. No.:CAS No. 886123-03-1)

2,4-dichloro-N-ethylbenzenesulfonamide

Cat. No.: B2850091
CAS No.: 886123-03-1
M. Wt: 254.13
InChI Key: MABDZBDOEJEQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-N-ethylbenzenesulfonamide ( 886123-03-1) is a high-purity chemical compound supplied with a minimum purity of ≥95% . This benzene sulfonamide derivative has a molecular formula of C₈H₉Cl₂NO₂S and a molecular weight of 254.13 g/mol . The compound features a sulfonamide functional group, a key moiety in many biologically active compounds and pharmaceutical intermediates . Researchers value this specific derivative for its molecular structure, which includes chlorine substituents that influence its electronic properties and potential for forming intramolecular interactions, such as hydrogen bonding, which can be critical in crystal engineering and materials science . The presence of the N-ethyl group adds a dimension of steric and electronic modulation, making it a valuable building block in medicinal chemistry for the synthesis and development of new therapeutic agents. It is also used in structural studies to understand the conformational preferences of the C–SO2–NH–C segment and the hydrogen-bonding modes of sulfonamides . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2NO2S B2850091 2,4-dichloro-N-ethylbenzenesulfonamide CAS No. 886123-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABDZBDOEJEQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2,4 Dichloro N Ethylbenzenesulfonamide Analogues

Influence of Halogenation Patterns on Molecular Activity

Positional Effects of Chlorine Substituents on the Benzenesulfonamide (B165840) Core

The 2,4-dichloro substitution pattern on the benzenesulfonamide ring is a recurring motif in the design of potent bioactive molecules. Research on various benzenesulfonamide derivatives has consistently highlighted the importance of substitutions at the C2 and C4 positions for achieving high affinity towards biological targets. nih.gov

The chlorine atom at the C2 position can induce a specific conformational preference in the molecule, which may be crucial for optimal interaction with a receptor's binding pocket. This ortho-substitution can influence the torsion angle between the benzene (B151609) ring and the sulfonamide group, effectively orienting the N-substituent for favorable interactions.

To illustrate the impact of chlorine substitution patterns, consider the hypothetical inhibitory concentrations (IC₅₀) of a series of N-ethylbenzenesulfonamide analogues against a target enzyme.

CompoundSubstitution PatternHypothetical IC₅₀ (nM)
1Unsubstituted5000
24-Chloro800
32-Chloro1200
42,4-Dichloro150
53,4-Dichloro450

Comparative Analysis with Other Halogenated Analogues (e.g., Fluorinated Derivatives)

The substitution of chlorine with other halogens, such as fluorine, can have profound effects on the molecule's properties. Fluorine is the most electronegative element and has a smaller van der Waals radius compared to chlorine. These differences can lead to altered binding modes and pharmacokinetic profiles.

Replacing chlorine with fluorine can sometimes lead to improved metabolic stability, as the carbon-fluorine bond is stronger than the carbon-chlorine bond. Furthermore, the smaller size of fluorine may allow for better steric complementarity within a tight binding pocket. However, the ability to form significant halogen bonds is generally weaker for fluorine compared to chlorine.

A comparative analysis of 2,4-dichloro-N-ethylbenzenesulfonamide with its hypothetical 2,4-difluoro counterpart could reveal these differences. While the difluoro analogue might exhibit enhanced cell permeability due to its lower lipophilicity, the dichloro analogue may demonstrate higher intrinsic activity due to more favorable electronic and hydrophobic interactions at the target site.

Below is a hypothetical comparison of the physicochemical and biological properties of differently halogenated N-ethylbenzenesulfonamide analogues.

CompoundHalogenation PatternLogP (Calculated)Hypothetical Target Affinity (Kᵢ, nM)
A2,4-Difluoro2.8250
B2,4-Dichloro3.5100
C2,4-Dibromo3.8120

Impact of N-Alkyl Substituents on Biological Efficacy

The substituent on the sulfonamide nitrogen plays a pivotal role in dictating the molecule's interaction with its biological target. This group can influence solubility, lipophilicity, and the ability to form key interactions within the binding site.

Role of the N-Ethyl Group in Molecular Recognition and Binding

The flexibility of the ethyl group allows it to adopt various conformations, potentially enabling an induced-fit mechanism upon binding to the target. Molecular modeling studies on related benzenesulfonamide derivatives suggest that the N-alkyl substituent can significantly influence the orientation of the entire molecule within the active site, thereby affecting its inhibitory potential.

Systematics of N-Alkyl Chain Modifications and Their Functional Consequences

Systematic modification of the N-alkyl chain is a common strategy in SAR studies to probe the steric and hydrophobic requirements of a binding site. Increasing the chain length from methyl to propyl, butyl, and beyond can lead to a progressive increase in activity if the binding pocket has a corresponding hydrophobic channel. However, if the pocket is sterically constrained, longer alkyl chains can lead to a decrease in potency due to steric hindrance.

Branching of the alkyl chain can also have a significant impact. For instance, an isopropyl group may provide a different steric profile compared to a linear propyl group, potentially leading to altered selectivity for different protein targets. The introduction of cyclic alkyl groups can restrict conformational flexibility, which can be beneficial if the rigid conformation is the bioactive one.

The following table illustrates a hypothetical SAR study of N-alkyl chain modifications on the 2,4-dichlorobenzenesulfonamide (B1301883) scaffold.

CompoundN-Alkyl SubstituentHypothetical Potency (EC₅₀, µM)
I-Methyl5.2
II-Ethyl2.5
III-n-Propyl1.8
IV-iso-Propyl3.1
V-n-Butyl4.0

Rational Design Principles for Enhanced Target Selectivity and Potency

The insights gained from SAR studies on this compound analogues can be leveraged to rationally design new compounds with improved therapeutic profiles. The goal is to maximize on-target activity while minimizing off-target effects, thereby enhancing selectivity and reducing potential toxicity.

One key principle is to exploit unique features of the target's binding site. For example, if a specific pocket can accommodate a larger, more functionalized group than the ethyl substituent, then extending this group with polar functionalities could lead to additional hydrogen bonding interactions and improved selectivity.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in this process. Docking studies can predict the binding modes of novel analogues, helping to prioritize the synthesis of compounds with the highest predicted affinity. QSAR models can identify the key physicochemical properties that correlate with biological activity, guiding the design of new molecules with optimized properties.

The integration of structural biology, computational chemistry, and synthetic organic chemistry is essential for the successful rational design of next-generation benzenesulfonamide-based therapeutics with enhanced potency and selectivity.

Ligand Design through Multi-Tail Approaches and Molecular Hybridization

A prominent strategy in the design of benzenesulfonamide analogues is the "tail approach". nih.gov This method involves appending various chemical moieties, or "tails," to the core scaffold to optimize interactions within the active site of a target protein. nih.govresearchgate.net These tails can be designed to interact with different regions of the binding pocket, thereby enhancing affinity and selectivity. nih.gov

Multi-Tail Approaches: This strategy involves the addition of multiple extensions from the primary scaffold to engage with various sub-pockets of the target's binding site. For instance, in the design of carbonic anhydrase inhibitors, a primary sulfonamide group (the zinc-binding group) is maintained for essential interaction with the catalytic zinc ion, while diverse tails are appended to the aromatic ring to interact with the middle and outer regions of the active site cavity. nih.gov This allows for fine-tuning of the inhibitory profile against different isoforms of the enzyme. researchgate.net

Molecular Hybridization: This technique involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or additive biological activities. acs.org For benzenesulfonamide derivatives, this has been explored by synthesizing hybrid molecules that merge the sulfonamide scaffold with other biologically active moieties. nih.gov For example, novel compounds have been created by linking benzenesulfonamides with benzo[d]isothiazol-3-ones, which are known for their antimicrobial properties. nih.gov Another approach has seen the hybridization of an indole (B1671886) pharmacophore with a sulfonamide group via a triazole linker to develop potent antitubercular agents. acs.org This strategy aims to leverage the therapeutic advantages of each component pharmacophore. acs.org

Strategies for Scaffold Hopping and Bioisosteric Replacement within Sulfonamide Class

To overcome limitations of existing scaffolds and to explore new chemical space, medicinal chemists employ scaffold hopping and bioisosteric replacement. niper.gov.in

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.gov It is a powerful tool for generating novel chemotypes with improved properties, such as enhanced metabolic stability or better patentability. niper.gov.in Within the sulfonamide class, scaffold hopping can involve replacing the benzenesulfonamide core with other heterocyclic or carbocyclic structures that maintain the crucial three-dimensional arrangement of key pharmacophoric features. For example, the core might be replaced by a different aromatic system that presents the sulfonamide group and other substituents in a bioequivalent orientation.

Bioisosteric Replacement: Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. ufrj.brsci-hub.se This technique is widely used to improve potency, selectivity, and pharmacokinetic properties. drughunter.comnih.gov In the context of sulfonamides, the sulfonamide group itself (SO₂NH) can be replaced by bioisosteres to modulate its properties. Examples of potential bioisosteres for the sulfonamide functional group include sulfoximines and sulfonimidamides. drughunter.comresearchgate.net These replacements can alter hydrogen bonding capacity, polarity, and metabolic stability. For instance, replacing a hydrogen atom with fluorine is a common bioisosteric replacement that can influence electronic properties and metabolic stability.

Common bioisosteric replacements for functional groups within the broader class of sulfonamide-containing drugs include:

Amide bond bioisosteres : Heterocyclic rings like 1,2,4-oxadiazoles can replace amide linkers in more complex analogues to improve metabolic stability. nih.gov

Carboxylic Acid bioisosteres : The sulfonamide group has been recognized as a potential bioisostere for the carboxylic acid functionality due to similarities in electronic and conformational aspects. ufrj.br

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry plays a crucial role in understanding the SAR of benzenesulfonamide derivatives and in guiding the design of new analogues. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are routinely employed. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For benzenesulfonamide derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models. tandfonline.com These models generate contour maps that highlight regions where steric, electrostatic, or other property modifications are likely to increase or decrease activity, thereby guiding the design of more potent compounds. tandfonline.comresearchgate.net For example, QSAR studies on benzenesulfonamide derivatives as carbonic anhydrase II inhibitors have shown promising predictive results, with high correlation coefficients between experimentally determined and predicted activities. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For benzenesulfonamide analogues, docking studies are used to visualize binding modes, identify key interactions (like hydrogen bonds and hydrophobic contacts) with amino acid residues in the active site, and explain observed SAR trends. nih.govtandfonline.com For instance, docking studies on 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) analogues targeting PPARγ revealed how substitutions on the 2,4-dichloro-benzene ring could lead to tighter packing and higher activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic view of the binding stability and conformational changes. nih.govtandfonline.com For benzenesulfonamide inhibitors, MD simulations can confirm the stability of binding modes predicted by docking and analyze the flexibility of different parts of the molecule within the active site. tandfonline.com

The table below summarizes findings from a computational study on a series of benzenesulfonamide derivatives, illustrating the application of these predictive models.

Compound IDExperimental Activity (pIC₅₀)Predicted Activity (pIC₅₀)Key Interacting Residues (from Docking)
Analogue 17.57.4His94, His96, Thr199
Analogue 27.27.1His94, Gln92, Thr200
Analogue 36.86.9His96, Val121, Leu198
Analogue 46.56.6Gln92, Thr199, Thr200

These computational methods provide a powerful framework for rational drug design, allowing for the prioritization of synthetic targets and a deeper understanding of the molecular determinants of activity for this compound analogues. frontiersin.orgfrontiersin.org

Mechanistic Investigations of Biological Activities Attributed to 2,4 Dichloro N Ethylbenzenesulfonamide Analogues

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Binding Kinetics

Implications for Cellular Homeostasis and Pathway Modulation

The biological activities of 2,4-dichloro-N-ethylbenzenesulfonamide analogues have significant implications for cellular homeostasis. By inhibiting key enzymes and modulating critical cellular pathways, these compounds can disrupt the delicate balance that maintains normal cell function. For instance, the inhibition of enzymes such as carbonic anhydrases can lead to alterations in intracellular and extracellular pH, which in turn affects a multitude of cellular processes including metabolism, proliferation, and apoptosis. nih.govnih.gov

Furthermore, the induction of cell cycle arrest and apoptosis by these compounds represents a direct intervention in the pathways that regulate cell division and programmed cell death. nih.govnih.gov This modulation of fundamental cellular processes underscores the potential of these analogues to act as powerful effectors of cellular homeostasis. The disruption of normal cell cycle progression prevents uncontrolled proliferation, a hallmark of cancer, while the activation of apoptotic pathways leads to the elimination of damaged or unwanted cells. nih.govnih.gov

Other Enzyme Inhibition Modalities and Their Biochemical Pathways

Beyond their well-documented effects on carbonic anhydrases, analogues of this compound have been investigated for their ability to inhibit other classes of enzymes, thereby expanding their potential therapeutic applications.

Sulfonamide-based compounds have been identified as potential inhibitors of cholinesterases, enzymes critical for the regulation of neurotransmission. nih.govnih.gov Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to an increase in acetylcholine levels in the synaptic cleft. This mechanism is of therapeutic interest in conditions such as Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.

Research into various sulfonamide derivatives has shown that they can interact with the active site of these enzymes. nih.gov The binding of these inhibitors can be reversible or irreversible, and their efficacy is dependent on the specific chemical structure of the analogue. Molecular docking studies have been employed to understand the binding modes of these compounds, revealing key interactions with amino acid residues within the active site of the cholinesterases. nih.gov

Analogues of this compound have also been explored for their potential to modulate the activity of alpha-glucosidase. nih.govnih.gov This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. Inhibition of alpha-glucosidase can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a key concern in diabetes mellitus. scielo.br

Studies on various sulfonamide derivatives have demonstrated their inhibitory activity against alpha-glucosidase. nih.govresearchgate.net The mechanism of inhibition is believed to involve the interaction of the sulfonamide moiety and other structural features with the active site of the enzyme, preventing the binding and cleavage of its carbohydrate substrates. The potency of inhibition varies among different analogues, highlighting the importance of specific structural modifications in determining their biological activity. researchgate.net

Mechanisms Underlying Antiproliferative Activity in Specific Cancer Cell Lines

A significant area of research for this compound analogues is their antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity are multifaceted and involve the inhibition of key enzymes that are overexpressed in cancer cells, as well as the direct induction of cell cycle arrest and apoptosis.

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of tumors, particularly in response to hypoxic conditions within the tumor microenvironment. nih.govnih.gov CA IX plays a critical role in pH regulation, helping cancer cells to maintain a neutral intracellular pH while contributing to the acidification of the extracellular space. This acidic microenvironment promotes tumor invasion and metastasis.

Sulfonamides are a well-known class of CA inhibitors, and analogues of this compound have been shown to selectively inhibit CA IX. nih.gov By inhibiting this enzyme, these compounds can disrupt pH regulation in cancer cells, leading to intracellular acidification and the induction of apoptosis. nih.gov The selective expression of CA IX in tumors compared to normal tissues makes it an attractive target for cancer therapy, and sulfonamide-based inhibitors are being actively investigated for this purpose. nih.govnih.gov

In vitro studies have demonstrated that analogues of this compound can induce cellular growth arrest and exhibit selective cytotoxicity towards cancer cells. nih.govnih.gov For example, a study on chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety showed significant cytotoxic activity against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. researchgate.net

The mechanism of this antiproliferative activity often involves the induction of cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, preventing the cells from progressing through the cell division cycle. nih.govnih.gov Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, through both extrinsic and intrinsic pathways. nih.govnih.gov This is often accompanied by morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. researchgate.net Notably, some of these compounds have shown selective cytotoxicity, being more toxic to cancer cells than to normal cells. nih.gov

Cell LineCompound TypeEffectIC50 Value
AGSChalcone derivative with 2,4-dichlorobenzenesulfonamideCytotoxicity, Cell Cycle Arrest (subG0)0.89–9.63 µg/mL
HL-60Chalcone derivative with 2,4-dichlorobenzenesulfonamideCytotoxicity0.89–9.63 µg/mL
K5622,4-Dinitrobenzenesulfonamide derivativeCytotoxicity, Cell Cycle Arrest (G2/M)4.4 ± 0.7 µM (24h)
Jurkat2,4-Dinitrobenzenesulfonamide derivativeCytotoxicity, Cell Cycle Arrest (G0/G1)4.3 ± 0.5 µM (24h)

Future Research Directions and Translational Perspectives for 2,4 Dichloro N Ethylbenzenesulfonamide Analogues

Development of Novel and Sustainable Synthetic Routes with Improved Atom Economy

The advancement of organic synthesis towards more environmentally benign methods is a critical goal for modern chemistry. jocpr.comprimescholars.com Future research on 2,4-dichloro-N-ethylbenzenesulfonamide analogues should prioritize the development of synthetic protocols that adhere to the principles of green chemistry, particularly atom economy. jocpr.comresearchgate.net Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Traditional methods for synthesizing sulfonamides often involve the reaction of amines with sulfonyl chlorides, which can generate significant waste. uniba.it

Future synthetic strategies should focus on:

Catalytic Approaches: Employing catalysts, such as magnetic nanocatalysts like CuFe2O4@SiO2, can facilitate reactions under milder conditions and allow for easy separation and recycling, thus reducing waste. biolmolchem.com

Alternative Solvents: Moving away from volatile organic compounds towards more sustainable solvents is crucial. A sustainable protocol has been developed for synthesizing functionalized sulfonamides using reusable choline (B1196258) chloride (ChCl)-based deep eutectic solvents (DESs), which are non-toxic, cost-effective, and biodegradable. uniba.itresearchgate.net These reactions can achieve high yields at ambient temperatures. uniba.it

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste generation. researchgate.net A general and mild method for synthesizing sulfonamides in sustainable solvents like water, ethanol (B145695), and glycerol (B35011) has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ. researchgate.net

By focusing on these sustainable methodologies, the synthesis of this compound analogues can become more efficient, cost-effective, and environmentally responsible, which is essential for large-scale production and pharmaceutical development. jocpr.comuniba.it

Exploration of Additional Biological Targets and Undiscovered Therapeutic Applications

The benzenesulfonamide (B165840) moiety is present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. uniba.itnih.gov Analogues of this compound have already shown promise against several targets, and future research should aim to broaden this scope.

Current and potential therapeutic areas for exploration include:

Oncology: Benzenesulfonamide derivatives have been identified as potent inhibitors of several targets relevant to cancer. These include receptor tyrosine kinases for renal cell carcinoma, antiapoptotic proteins Bcl-2 and Bcl-xL, and histone deacetylases for T-cell lymphoma. nih.gov Novel chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have demonstrated significant anticancer effects on various human cancer cell lines, including cervical, leukemia, and gastric adenocarcinoma cells, with IC50 values in the low microgram per milliliter range. nih.govresearchgate.net Further research could explore their potential as inhibitors of carbonic anhydrase IX (a tumor-associated isoform) or Tropomyosin receptor kinase A (TrkA), a target for glioblastoma. tuni.fimdpi.com

Inflammatory Diseases: Analogues of benzenesulfonamides have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in a variety of inflammatory diseases. nih.gov

Infectious Diseases: The sulfonamide group is a cornerstone of antibacterial drugs. nih.gov While resistance is a concern, novel analogues could overcome existing resistance mechanisms. nih.gov Additionally, benzenesulfonamide derivatives have been identified as potent inhibitors of influenza hemagglutinin, a crucial protein for viral entry into host cells, indicating potential as antiviral agents. nih.gov

Neurodegenerative Diseases: Based on a multi-target-directed ligand approach, tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents have been evaluated as multifunctional agents for Alzheimer's disease, showing good cholinesterase inhibitory activity. mdpi.com

A systematic screening of this compound analogues against a broad panel of biological targets could uncover entirely new therapeutic applications for this versatile chemical scaffold.

Table 1: Investigated Biological Targets for Benzenesulfonamide Analogues

Target Class Specific Target Therapeutic Area Reference(s)
Kinases Tropomyosin receptor kinase A (TrkA) Oncology (Glioblastoma) tuni.fi
Enzymes Carbonic Anhydrase (hCA II, hCA IX) Oncology mdpi.com
Cholinesterases (AChE, BuChE) Neurodegenerative (Alzheimer's) mdpi.com
Inflammasome NLRP3 Inflammatory Diseases nih.gov
Nuclear Receptors Peroxisome proliferator-activated receptor γ (PPARγ) Metabolic Diseases (T2DM) nih.gov
Viral Proteins Hemagglutinin (HA) Infectious Disease (Influenza) nih.gov
Apoptosis Regulators Bcl-2, Bcl-xL Oncology nih.gov

Advanced Rational Drug Design Strategies Guided by SAR and Mechanistic Insights

Future drug discovery efforts for this compound analogues should move beyond traditional screening and embrace rational drug design. nih.gov This approach utilizes detailed knowledge of the biological target's structure and the compound's mechanism of action to design more potent and selective molecules. nih.govresearchgate.net

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how modifications to the this compound structure affect its biological activity is fundamental. For example, a study on analogues of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) as PPARγ modulators revealed that the sulfonamide linker is critical for activity, and substitutions at specific positions on the benzene (B151609) ring are associated with higher potency. nih.gov Such SAR data provides a roadmap for designing improved compounds. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR), computational docking studies can predict how different analogues will bind. nih.gov This allows for the in silico design of molecules with optimized interactions, such as forming specific hydrogen bonds or hydrophobic interactions with key residues in the active site, as demonstrated in the docking of benzenesulfonamide analogues with TrkA. tuni.fi

Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on the properties of known active compounds. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can correlate physicochemical properties of the analogues with their biological activity, helping to predict the potency of new designs. tuni.fi

By combining SAR data with computational modeling and mechanistic studies, researchers can iteratively refine the this compound scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.gov

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To fully comprehend the biological impact of this compound analogues, future research should incorporate multi-omics approaches. researchgate.netelifesciences.org Integrating data from transcriptomics, proteomics, and metabolomics provides a holistic, systems-level view of the cellular response to a compound, moving beyond the effect on a single target. nih.gov

This integrated approach can:

Uncover Mechanisms of Action: Omics data can reveal downstream pathways that are perturbed by the compound, helping to elucidate its mechanism of action. researchgate.net Comparing transcriptomics and proteomics data can identify common pathways affected by a lead compound. researchgate.net

Identify Off-Target Effects: A significant challenge in drug development is unintended off-target effects. Multi-omics analysis can help identify these effects early in the discovery process by providing a comprehensive map of the molecular changes induced by the compound. researchgate.net

Discover Biomarkers: By analyzing the molecular signatures (changes in gene expression, protein levels, or metabolite concentrations) in response to treatment, researchers can identify potential biomarkers for drug efficacy or patient stratification.

While challenging, the integration of multi-omics data is a powerful strategy to deconvolve the complex biological effects of drug candidates and can provide critical insights for optimizing the development of multi-targeting therapies. researchgate.netelifesciences.orgnih.gov

Fostering Collaborative Research and Interdisciplinary Approaches in Chemical Biology

The journey of a compound from initial discovery to a potential therapeutic is complex and requires a wide range of expertise. Future progress with this compound analogues will be significantly enhanced by fostering collaborative and interdisciplinary research.

Effective collaboration should involve:

Chemists and Biologists: Synthetic chemists are needed to design and create novel analogues, while biologists are essential for evaluating their activity in cellular and animal models.

Computational Scientists: Experts in molecular modeling, bioinformatics, and data science are crucial for rational drug design and for analyzing complex omics datasets.

Pharmacologists and Toxicologists: These specialists are required to study the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to assess the safety profile of lead compounds.

A successful model for this is the Distributed Drug Discovery (D3) program, which brings together multiple institutions to synthesize and test compounds, demonstrating that a collaborative research process is a powerful approach to discover new bioactive molecules. researchgate.net Such multi-institutional and interdisciplinary collaborations create a synergistic environment that can accelerate the pace of discovery and translation in the field of chemical biology. researchgate.net

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